7-bromo-1H,2H,3H-pyrrolo[3,2-c]pyridin-6-ol
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Overview
Description
7-bromo-1H,2H,3H-pyrrolo[3,2-c]pyridin-6-ol is a heterocyclic compound that features a pyrrolo-pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-1H,2H,3H-pyrrolo[3,2-c]pyridin-6-ol typically involves the bromination of pyrrolo[3,2-c]pyridine derivatives. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure regioselectivity and yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-effectiveness, safety, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
7-bromo-1H,2H,3H-pyrrolo[3,2-c]pyridin-6-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[3,2-c]pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
7-bromo-1H,2H,3H-pyrrolo[3,2-c]pyridin-6-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 7-bromo-1H,2H,3H-pyrrolo[3,2-c]pyridin-6-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and targets depend on the specific biological context and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-1H-pyrrolo[2,3-c]pyridine
- 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one
- Pyrrolopyrazine derivatives
Uniqueness
7-bromo-1H,2H,3H-pyrrolo[3,2-c]pyridin-6-ol is unique due to its specific bromination pattern and the presence of a hydroxyl group, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may offer distinct advantages in terms of selectivity and potency in various applications .
Properties
Molecular Formula |
C7H7BrN2O |
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Molecular Weight |
215.05 g/mol |
IUPAC Name |
7-bromo-1,2,3,3a-tetrahydropyrrolo[3,2-c]pyridin-6-one |
InChI |
InChI=1S/C7H7BrN2O/c8-5-6-4(1-2-9-6)3-10-7(5)11/h3-4,9H,1-2H2 |
InChI Key |
YQSPTOITZLTDOL-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C(C(=O)N=CC21)Br |
Origin of Product |
United States |
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